2-methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
Description
2-Methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a heterocyclic compound featuring a triazolo-pyridazine core fused with an octahydropyrrolo-pyrrole moiety and a methoxy-substituted ketone side chain. This structure combines elements of rigidity (from the triazolo-pyridazine) and conformational flexibility (from the octahydropyrrolo-pyrrole), which may enhance binding to biological targets.
Properties
IUPAC Name |
2-methoxy-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10-16-17-13-3-4-14(18-21(10)13)19-5-11-7-20(8-12(11)6-19)15(22)9-23-2/h3-4,11-12H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIFKPDTHYOLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound’s closest analogues in the evidence include:
Key Observations :
- The target compound’s triazolo-pyridazine core is shared with AZD5153, a potent bromodomain inhibitor .
- Unlike triazolo-thiadiazoles , the target lacks sulfur in its fused heterocyclic system, which may reduce metabolic instability.
- The methoxy group is a common feature in analogues (e.g., ), often improving pharmacokinetics by modulating lipophilicity .
Pharmacological Potential
- Bromodomain inhibition : AZD5153’s bivalent binding to BRD4 highlights the triazolo-pyridazine moiety’s role in protein interaction . The target’s octahydropyrrolo-pyrrole may enable distinct binding kinetics.
- Antifungal activity : Triazolo-thiadiazoles in inhibit 14-α-demethylase, a fungal enzyme . The target’s lack of thiadiazole may redirect activity toward bacterial or cancer targets.
- Kinase modulation : Pyrazolo-triazolo derivatives () show antitumor effects, suggesting the target’s methoxy group and fused rings could similarly interfere with kinase signaling .
Physicochemical Properties
- Solubility : The octahydropyrrolo-pyrrole moiety likely enhances aqueous solubility compared to fully aromatic systems (e.g., ’s benzothiazole derivatives) .
- Stability : The absence of labile sulfur atoms (cf. thiadiazoles in ) may improve metabolic stability .
- Elemental composition : Analogous compounds (e.g., ) report tight agreement between calculated and found C/H/N percentages (e.g., C: 65.34% vs. 65.37%), underscoring the importance of purity validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
